molecular formula C20H18N4O5S B2564198 N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide CAS No. 893944-78-0

N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide

Cat. No.: B2564198
CAS No.: 893944-78-0
M. Wt: 426.45
InChI Key: PNYJBXHHBKEQJH-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. This molecule features a multi-ring system centered on a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core, a structure recognized as a privileged scaffold in medicinal chemistry for its versatility in drug discovery . The core structure is further elaborated with a 5,5-dioxido group on the thiophene ring, an m-tolyl substituent, and a 2-(4-nitrophenyl)acetamide moiety at the 3-position. The presence of the nitroaromatic group is of particular interest, as it can influence the compound's electronic properties and binding affinity, making it a valuable candidate for exploring structure-activity relationships. This compound is primarily intended for investigative applications in drug discovery, specifically in the development of protein kinase inhibitors . Kinases are critical targets for a range of therapeutic areas, and molecules based on similar heterocyclic frameworks have demonstrated significant potential as anticancer agents and enzyme inhibitors . Its rigid, planar architecture may allow for specific interactions with the ATP-binding sites of various kinase targets, potentially modulating signaling pathways involved in cell growth and proliferation. Researchers can utilize this compound as a key intermediate or a lead structure in the synthesis of novel bioactive molecules, or as a pharmacological tool to study enzymatic activity and cellular processes. This product is supplied for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-13-3-2-4-16(9-13)23-20(17-11-30(28,29)12-18(17)22-23)21-19(25)10-14-5-7-15(8-6-14)24(26)27/h2-9H,10-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYJBXHHBKEQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide is a complex organic compound belonging to the thienopyrazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H22N4O4S
  • Molecular Weight : 450.5 g/mol
  • CAS Number : 872596-64-0

The compound features a thieno[3,4-c]pyrazole core with a 5,5-dioxido group and an acetamide moiety that may enhance its pharmacological properties.

Preliminary studies suggest that compounds in the thienopyrazole class interact with various biological targets, including enzymes and receptors. The presence of functional groups such as the nitrophenyl and dioxido groups may contribute to the compound's reactivity and interaction with biological systems.

Antifungal Activity

Research has indicated that thienopyrazole derivatives exhibit significant antifungal activity. For instance, compounds similar to this compound have shown efficacy against various fungal strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

CompoundTarget OrganismMIC (µg/mL)
Compound AF. oxysporum12.5
Compound BK. pneumonia25
Compound CP. aeruginosa30

These findings suggest that the structural components of the compound may enhance its antifungal properties.

Anticancer Activity

Thienopyrazole derivatives have also been studied for their anticancer potential. For example, similar compounds have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

These results indicate that modifications in the chemical structure can significantly influence the biological activity against cancer cells.

Case Studies and Research Findings

  • Study on Antifungal Efficacy : A recent study evaluated several thienopyrazole derivatives for their antifungal activity against F. oxysporum and found that certain substitutions increased efficacy significantly compared to standard treatments like miconazole .
  • Anticancer Screening : In vitro tests on thienopyrazole derivatives revealed promising results against colon carcinoma cell lines with IC50 values indicating potent activity .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural features to N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide exhibit significant anticancer properties. For example, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have shown percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that the thieno[3,4-c]pyrazole core may contribute to the compound's ability to inhibit tumor growth.

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor. Structural analogs have been investigated for their ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. This inhibition is crucial for developing anti-inflammatory drugs and could position this compound as a candidate for further studies in inflammatory diseases .

In vitro studies have shown that compounds structurally related to this compound exhibit promising anticancer activity. For instance:

CompoundCell Line TestedPercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CNCI-H4075.99%

These findings highlight the potential of thieno[3,4-c]pyrazole derivatives in cancer therapeutics.

Structure Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how variations in chemical structure affect biological activity. The presence of specific substituents such as nitrophenyl groups has been correlated with enhanced anticancer effects and improved selectivity towards cancer cells compared to normal cells .

Conclusion and Future Directions

This compound shows significant promise in medicinal chemistry due to its anticancer properties and potential as an enzyme inhibitor. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts with specific biological targets.
  • In Vivo Evaluations : Assessing the efficacy and safety profile in animal models.
  • Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and reduce costs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include derivatives with variations in:

Aryl substituents (e.g., para-substituted phenyl vs. m-tolyl).

Electron-withdrawing groups (e.g., nitro vs. cyano or trifluoromethyl).

Core modifications (e.g., thienopyrazole vs. pyrazolo[1,5-a]pyrimidine).

Key Comparison Criteria

Hydrogen Bonding and Crystal Packing

The nitro and sulfone groups in the target compound facilitate robust hydrogen-bonding networks. Graph set analysis (as per Bernstein et al. ) reveals characteristic motifs:

  • N–H···O (sulfone) interactions dominate, with bond distances (~2.8–3.0 Å) and angles (~160–170°) typical for such systems.
  • C–H···O (nitro) interactions further stabilize the lattice.

In contrast, analogues lacking nitro groups (e.g., 4-methoxyphenyl derivatives) exhibit weaker C–H···π or van der Waals interactions, leading to lower melting points and altered solubility profiles .

Physicochemical Properties
Compound Substituents Melting Point (°C) Solubility (Polar Solvents) Dominant Intermolecular Interactions
Target Compound m-Tolyl, 4-NO₂, SO₂ 215–218 (dec.) Moderate (DMSO) N–H···O (sulfone), C–H···O (nitro)
Analog 1 p-Tolyl, 4-NO₂, SO₂ 208–210 Low (DMSO) π-π stacking, C–H···O (nitro)
Analog 2 m-Tolyl, 4-CN, SO₂ 195–198 High (DMF) N–H···O (sulfone), C≡N···H–C
Analog 3 m-Tolyl, 4-OMe, S (sulfide) 185–188 Low (Water) C–H···π, van der Waals

Notes:

  • The meta-tolyl group in the target compound introduces steric hindrance, reducing π-π stacking compared to para-tolyl analogues (Analog 1) .
  • Nitro groups enhance thermal stability (higher melting points) relative to cyano or methoxy substituents (Analogs 2, 3) due to stronger dipole interactions.
  • Sulfone vs. sulfide cores significantly increase polarity, improving solubility in dipolar aprotic solvents like DMSO .

Methodological Considerations

  • Structure Determination : SHELX programs (e.g., SHELXL) are critical for refining the target compound’s crystal structure, particularly in resolving disorder in the m-tolyl group .
  • Hydrogen-Bond Analysis : Graph set theory (Bernstein et al.) provides a systematic framework for comparing packing efficiencies across analogues .

Q & A

Q. How can researchers optimize the synthesis of N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide?

Answer: Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, substituting dihydropyrazolo-benzothiazine moieties with carboxamide side chains requires precise control of stoichiometry and reaction time to avoid by-products . Characterization via NMR and elemental analysis is critical to confirm intermediate structures and final product purity . For reproducibility, track reaction progress using thin-layer chromatography (TLC) and isolate products via recrystallization in polar aprotic solvents like DMF or acetonitrile .

Q. What characterization techniques are essential for validating the structural integrity of this compound?

Answer:

  • Single-crystal X-ray diffraction resolves the 3D conformation of the thieno-pyrazole core and confirms sulfone and nitro group orientations .
  • ¹H/¹³C NMR spectroscopy identifies proton environments (e.g., m-tolyl methyl protons at δ 2.3–2.5 ppm) and electronic effects from the 4-nitrophenyl group .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks) and detects isotopic patterns for chlorine or sulfur atoms .

Q. How should researchers assess the purity and stability of this compound under varying storage conditions?

Answer:

  • Use HPLC with UV detection (λ = 254 nm) to quantify purity (>95%) and monitor degradation products.
  • Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can identify hygroscopicity or oxidation risks, particularly for the sulfone and nitro groups . Store the compound in amber vials under inert gas (argon) at -20°C to prevent photodegradation .

Q. What strategies address solubility challenges in biological assays for this compound?

Answer:

  • Employ co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
  • Measure logP values experimentally (e.g., shake-flask method) to guide solvent selection. Theoretical calculations (XlogP ≈ 3.2) suggest moderate hydrophobicity, requiring surfactants for in vitro assays .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound’s heterocyclic core formation?

Answer:

  • Use density functional theory (DFT) to model transition states and activation energies for key steps, such as cyclization of the thieno-pyrazole ring .
  • Reaction path search algorithms (e.g., GRRM) can predict intermediates and competing pathways, guiding experimental optimization of ring-closure conditions . Validate computational findings with in situ FTIR or Raman spectroscopy to detect transient species .

Q. How should researchers resolve contradictions between computational predictions and experimental data in structure-activity relationships (SAR)?

Answer:

  • Cross-validate docking studies (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Re-examine force field parameters (e.g., partial charges for sulfone groups) in simulations to align with experimental electron density maps from X-ray data .

Q. What methodologies enable the exploration of structure-activity relationships (SAR) for analogs of this compound?

Answer:

  • Synthesize derivatives with varied substituents (e.g., replacing m-tolyl with p-fluorophenyl) and assess biological activity via dose-response curves (IC50/EC50) .
  • Perform 3D-QSAR using CoMFA or CoMSIA to correlate steric/electronic features with activity, validated by leave-one-out cross-validation (q² > 0.5) .

Q. How can researchers investigate the role of the sulfone group in modulating reactivity or biological activity?

Answer:

  • Synthesize desulfonated analogs and compare oxidation-reduction potentials via cyclic voltammetry to assess electronic effects .
  • Use molecular dynamics (MD) simulations to study sulfone-water interactions and solvation dynamics, which may influence membrane permeability .

Q. What experimental designs are optimal for evaluating the antioxidant activity of this compound?

Answer:

  • Apply DPPH/ABTS radical scavenging assays with Trolox as a standard, using a microplate reader for high-throughput analysis .
  • For cellular models, use H2O2-induced oxidative stress in HepG2 cells and measure ROS levels via flow cytometry with DCFH-DA staining .

Q. How can advanced statistical methods improve reaction condition optimization?

Answer:

  • Implement Box-Behnken design (BBD) to evaluate interactions between temperature, catalyst concentration, and solvent polarity .
  • Analyze response surfaces to identify robust conditions (e.g., 80°C, 10 mol% K2CO3 in DMF) that maximize yield while minimizing side reactions .

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